molecular formula C14H14N4O B2742540 N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1706079-75-5

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Cat. No.: B2742540
CAS No.: 1706079-75-5
M. Wt: 254.293
InChI Key: KIRKVICCMRZCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a chemical compound built on a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its potential in drug discovery. This scaffold is a key intermediate in the synthesis of molecules designed to modulate kinase activity . The dihydropyridopyrimidine core is a privileged structure in the development of inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR axis, which is frequently dysregulated in various cancers . Compounds featuring this framework have been investigated as potential therapeutic agents for their cytotoxic effects against cancer cell lines, including lung (A549), prostate (PC-3), and breast (MCF-7) cancers . The structural motif of incorporating a carboxamide group at the 6-position, as seen in this compound, is a common strategy to enhance binding affinity and selectivity towards enzyme active sites . The specific substitution pattern of the N-phenyl group offers a site for further structural diversification to optimize pharmacological properties and target engagement . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKVICCMRZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Cyclization Strategies

Multi-component reactions (MCRs) offer efficient access to fused heterocycles. A three-component approach, analogous to the synthesis of dithiolo[3,4-b]pyridines, could be adapted. For example, combining a dihydropyridine precursor with a pyrimidine-forming agent (e.g., guanidine) in the presence of a base may yield the fused core. In a study of dithiolopyridines, morpholine-mediated cyclization achieved ring closure with activation barriers of 28.8 kcal/mol, as determined by DFT calculations. Similar conditions—ethanol as solvent and morpholine as catalyst—may facilitate the pyrido-pyrimidine cyclization.

Stepwise Ring Construction

An alternative method involves sequential pyridine and pyrimidine ring formation. Starting with a prefunctionalized dihydropyridine, such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, condensation with a pyrimidine amine could yield the fused system. The dihedral angle between rings (e.g., 88.1° in related structures) highlights steric considerations during cyclization.

Introduction of the N-Phenylcarboxamide Group

The carboxamide functionality at position 6 is critical for bioactivity. Two primary methods dominate its installation:

Direct Amide Coupling

Reaction of a pyrido-pyrimidine carboxylic acid with aniline derivatives, as demonstrated in the synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, offers a straightforward route. Using coupling agents like EDCl/HOBt or activating the acid as an acyl chloride ensures efficient amide bond formation. For instance, acetyl chloride and Lewis acids promoted amidation in a patent synthesis of pyrrole-3-carboxamides.

Cyano Group Hydrolysis

Hydrolysis of a nitrile intermediate to the carboxamide, as seen in the conversion of 5-(2-amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carbonitrile to its carboxamide, provides an alternative pathway. Acidic conditions (e.g., HCl/EtOH) or enzymatic methods could be employed, though yields may vary with substrate electronics.

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

Ethanol and morpholine were pivotal in achieving high yields (37–54%) for dithiolopyridines. Polar aprotic solvents (e.g., DMF) may enhance pyrido-pyrimidine cyclization by stabilizing intermediates. Catalytic bases, such as triethylamine, could mitigate proton transfer bottlenecks during ring closure.

Computational Modeling

DFT studies on analogous systems revealed rate-limiting steps involving cyclization (activation energy: 28.8 kcal/mol). For the target compound, similar calculations could predict transition states and guide catalyst design.

Comparative Analysis of Synthetic Methods

Table 1 summarizes hypothetical methods for synthesizing N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide, extrapolated from literature data.

Method Starting Materials Conditions Yield (%) Key Challenges
Multi-component Dihydropyridine, guanidine, aniline EtOH, morpholine, 50°C 45–50 Regioselectivity control
Stepwise cyclization 6-Oxo-dihydropyridine, pyrimidine amine DMF, EDCl/HOBt, RT 35–40 Steric hindrance
Cyano hydrolysis Pyrido-pyrimidine carbonitrile HCl/EtOH, reflux 55–60 Over-hydrolysis to carboxylic acid

Structural Characterization and Validation

X-ray crystallography, as employed for dithiolopyridines and dihydropyridine carboxamides, remains the gold standard for confirming regiochemistry and stereoelectronic effects. Key parameters include dihedral angles (e.g., 88.1° between rings) and hydrogen-bonding networks (N—H⋯O interactions).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of substituted pyrido[4,3-d]pyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies : In vitro studies on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects against these cancer types.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound has shown promise in the treatment of inflammatory diseases. Its structure suggests potential mechanisms for modulating pro-inflammatory cytokines, which are critical in various inflammatory conditions.

Research Insights

  • Mechanism of Action : The anti-inflammatory effects may be mediated through the inhibition of signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against certain bacterial strains.

Findings

  • Bacterial Efficacy : Some derivatives within the pyrido[4,3-d]pyrimidine family have demonstrated effectiveness against specific bacterial infections, suggesting a potential role in developing new antimicrobial agents.

Other Therapeutic Applications

Emerging research highlights additional therapeutic avenues for this compound:

  • Neurological Disorders : Investigations are ongoing into its effects on neurodegenerative diseases and neuropathic pain management. The compound's ability to modulate neuronal signaling pathways may offer new treatment strategies for conditions such as neuropathy and chronic pain syndromes .

Mechanism of Action

The exact mechanism of action of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues
Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Activities Reference
N-phenyl-...-carboxamide Phenyl carboxamide at C6 Not reported Potential EGFR inhibition
N-(3-Methoxyphenyl)-...-carboxamide (133) 3-MeO-phenyl, pyridin-3-yl at C2 ~467.573 Radioligand for neuroimaging
Benzyl 4-chloro-2-methyl-...-carboxylate (916420-25-2) Cl at C4, methyl at C2, benzyl ester 391.85 Synthetic intermediate
tert-Butyl 2-amino-...-carboxylate (139) Amino at C2, tert-butyl ester ~311.38 Precursor for functionalization
N-(3-Ethylphenyl)-...-carboxamide () 3-Ethylphenyl, o-tolyl at C4 467.573 High lipophilicity (XlogP = 4.7)

Functional Group Impact

  • Carboxamide vs. Ester : The target compound’s carboxamide group (vs. benzyl or tert-butyl esters in analogues) improves hydrogen-bonding capacity, critical for kinase inhibition. For instance, benzyl carboxylates () are often intermediates, lacking direct bioactivity but enabling downstream modifications .
  • Substituent Position : Substituents at C2 (e.g., pyridin-3-yl in 133) and C4 (e.g., o-tolyl in ) modulate steric and electronic effects. The 3-methoxy group in 133 enhances solubility, whereas o-tolyl in increases lipophilicity .
  • Chlorinated Derivatives : Chlorine at C4 (e.g., 916420-25-2) facilitates nucleophilic displacement reactions, enabling further functionalization .

Physicochemical Properties

  • Lipophilicity : The tert-butyl ester in 139 reduces polarity (logP ~3), whereas the carboxamide in the target compound balances hydrophilicity. ’s compound, with XlogP 4.7, exemplifies how aromatic substituents enhance membrane permeability .
  • Synthetic Accessibility : The benzyl and tert-butyl esters () are synthesized via POCl3-mediated chlorination and nucleophilic substitution, whereas carboxamides require coupling reagents (e.g., triphosgen) .

Key Research Findings

  • EGFR Inhibition: Pyrido[4,3-d]pyrimidines with anilino groups exhibit potent EGFR inhibition (Zhang et al., 2018a), suggesting the phenyl carboxamide variant may share this mechanism .
  • Neuroimaging Applications : Derivatives like 133 and 144 demonstrate the scaffold’s utility in positron emission tomography (PET) ligands, leveraging substituent-driven bioavailability .
  • Synthetic Versatility: The core structure supports diverse modifications, as shown by cyclopropyl () and amino-substituted () analogues .

Biological Activity

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of approximately 270.3 g/mol. The compound features a pyrido-pyrimidine core structure which is known to exhibit various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrido[4,3-d]pyrimidines have shown promising results against several cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines. For example, one study reported that compounds with modifications on the pyrimidine ring significantly enhanced their anticancer activity compared to unmodified versions .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:

  • Pim Kinases : These kinases are implicated in various cancers. Compounds derived from this class have been shown to inhibit Pim kinase activity effectively, with some exhibiting IC50 values as low as 1.18 μM .
  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Pyrido[4,3-d]pyrimidines have been identified as potential DHFR inhibitors, which could lead to applications in cancer therapy by disrupting nucleotide synthesis pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity.
  • Induction of Apoptosis : In cancer cell lines, treated cells displayed increased markers of apoptosis, indicating that the compound may trigger programmed cell death pathways.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and its derivatives:

StudyBiological ActivityKey Findings
AnticancerEnhanced cytotoxicity against MCF-7 and HCT116 with modifications on the pyrimidine ring.
Enzyme InhibitionEffective inhibition of Pim kinases with IC50 values ranging from 1.18 to 8.83 μM across different derivatives.
AntiproliferativeSignificant reduction in cell viability in prostate cancer cells (PC3) after treatment with modified derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.